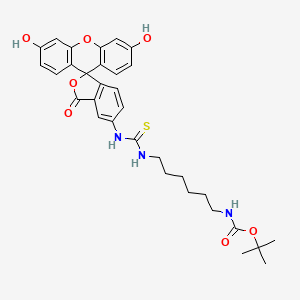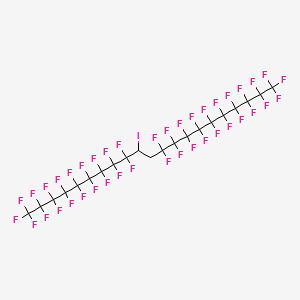
4-Chloro-3-nitrophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-nitrophenyl acetate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-3-nitrophenyl acetate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-nitrophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetate group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrophenol and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-Chloro-3-aminophenyl acetate.
Hydrolysis: 4-Chloro-3-nitrophenol and acetic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-nitrophenyl acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted phenyl derivatives.
Biology: The compound serves as a substrate in enzymatic assays to study esterase and lipase activities.
Medicine: Research into its derivatives has shown potential antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3-nitrophenyl acetate primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. Additionally, the ester bond can be cleaved under specific conditions, releasing the phenolic and acetic acid components.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl acetate: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
3-Chloro-4-nitrophenyl acetate: Positional isomer with different reactivity due to the placement of substituents.
4-Chloro-2-nitrophenyl acetate: Another positional isomer with distinct chemical properties.
Eigenschaften
CAS-Nummer |
39653-86-6 |
|---|---|
Molekularformel |
C8H6ClNO4 |
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
(4-chloro-3-nitrophenyl) acetate |
InChI |
InChI=1S/C8H6ClNO4/c1-5(11)14-6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 |
InChI-Schlüssel |
GUSAZEAOPZVXBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



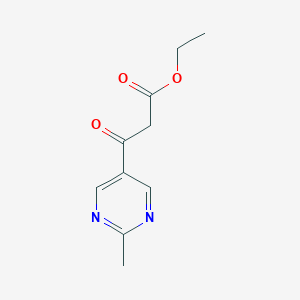
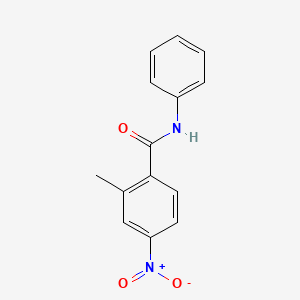
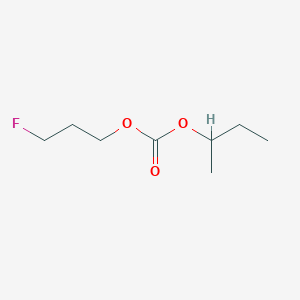
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)



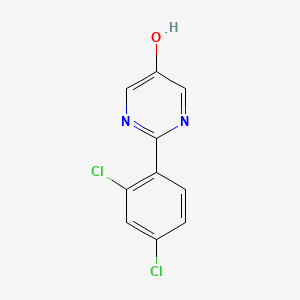
methylamine](/img/structure/B12083203.png)
